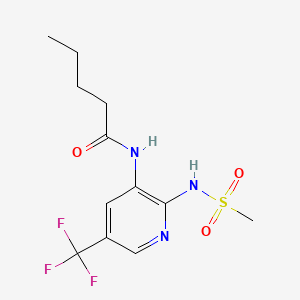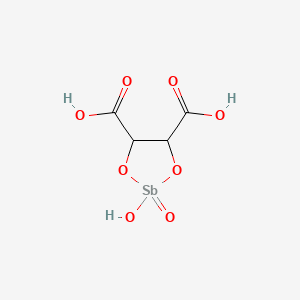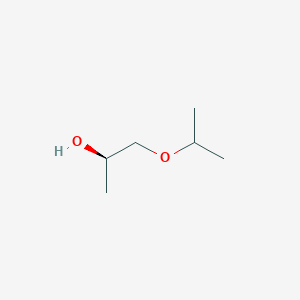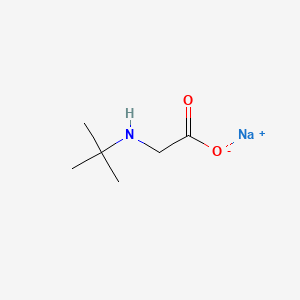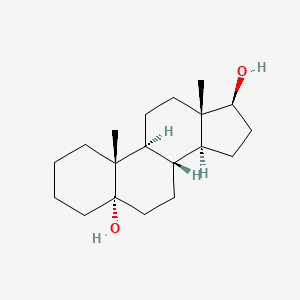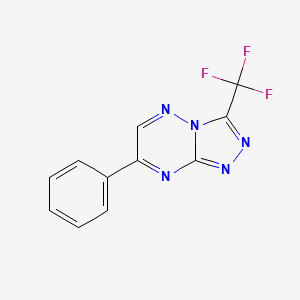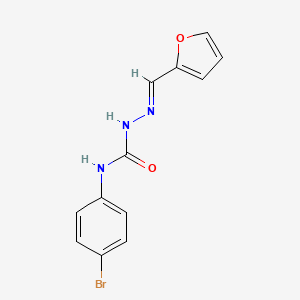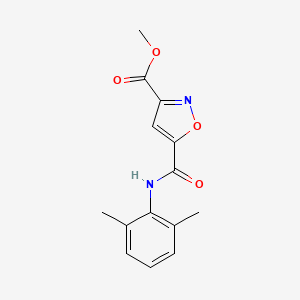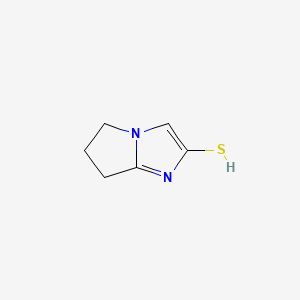
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- is a heterocyclic compound that features a fused ring system combining pyrrole and imidazole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- typically involves the reaction of imidazole with acrolein in the presence of a catalytic amount of acetic acid. This reaction yields a chiral bicyclic imidazole nucleophilic catalyst . The process can be further optimized by using kinetic resolution with immobilized enzymes such as Nov435 to obtain optically pure compounds .
Industrial Production Methods
For industrial-scale production, the synthesis can be carried out using a two-step procedure starting from readily available aminocarbonyl compounds. The Marckwald reaction is employed to prepare 6,7-dihydro-5H-pyrrolo[1,2-c]imidazoles, which can be produced in high yield and are suitable for bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly nitration, to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Sulfuric and nitric acids are commonly used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Nitration reactions typically involve a mixture of sulfuric and nitric acids.
Major Products Formed
Applications De Recherche Scientifique
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- involves its interaction with specific molecular targets and pathways. For example, as a necroptosis inhibitor, it exhibits potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway . The compound’s structure allows it to bind effectively to the active site of RIPK1, thereby preventing the progression of necroptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde: Another compound with a similar fused ring structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are also potent necroptosis inhibitors and share structural similarities with 5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro-.
Uniqueness
5H-Pyrrolo(1,2-a)imidazole-2-thiol, 6,7-dihydro- stands out due to its unique thiol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to act as a chiral nucleophilic catalyst and its inhibitory activity against RIPK1 highlight its versatility and potential for various applications.
Propriétés
Numéro CAS |
128366-08-5 |
|---|---|
Formule moléculaire |
C6H8N2S |
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-thiol |
InChI |
InChI=1S/C6H8N2S/c9-6-4-8-3-1-2-5(8)7-6/h4,9H,1-3H2 |
Clé InChI |
PQPFQDNMAGEJKB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=NC(=CN2C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


